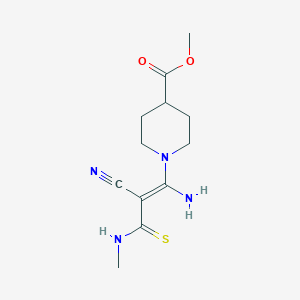

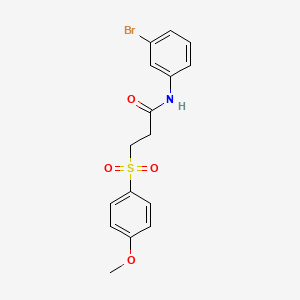

Methyl 1-(1-amino-2-cyano-3-(methylamino)-3-thioxo-1-propenyl)-4-piperidinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The compound contains several reactive groups, such as the amino, cyano, and carboxylate groups, which could potentially undergo a variety of chemical reactions. For example, the amino group could participate in condensation reactions, the cyano group could undergo addition reactions, and the carboxylate group could undergo esterification or amidation reactions .科学的研究の応用

Anticonvulsant Applications

Methyl 1-(1-amino-2-cyano-3-(methylamino)-3-thioxo-1-propenyl)-4-piperidinecarboxylate and its derivatives have been explored for their potential anticonvulsant properties. A study by Siddiqui et al. (2012) synthesized a series of compounds with a similar structure, finding that some displayed promising anticonvulsant profiles with low neurotoxicity. These compounds significantly increased gamma-aminobutyric acid (GABA) levels in rat brains, suggesting a potential mechanism for their anticonvulsant activity.

Synthesis and Chemical Properties

Research has also focused on the synthesis and chemical properties of related compounds. Krauze et al. (2005) detailed the synthesis of methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates, highlighting their reactivity and potential for biological applications. Similarly, Kubicki et al. (2000) analyzed the crystal structures of closely related anticonvulsant enaminones, providing insights into their molecular configurations and hydrogen bonding.

Anticancer Activity

The potential anticancer activity of related compounds has been investigated. Jiang et al. (2007) studied a compound with a similar structure, TM-208, and its metabolites in rat plasma and tissues. TM-208 showed excellent in vivo and in vitro anticancer activity, suggesting a pathway for developing new cancer treatments.

Pharmaceutical Research

There is ongoing pharmaceutical research into compounds with similar structures. Grimwood et al. (2011) studied a novel κ-opioid receptor antagonist with high affinity, indicating potential therapeutic applications in depression and addiction disorders.

Synthesis Efficiency

Research by Bayat et al. (2017) involved the synthesis of compounds with a similar structure, emphasizing the efficiency and dynamics of the synthetic process. The study highlights the importance of efficient synthesis methods in pharmaceutical research.

Aminomethylation Reactions

Piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate, closely related to the compound of interest, undergoes aminomethylation to form specific heterocycles, as demonstrated by Dotsenko et al. (2012). This process is essential for creating complex molecules for pharmaceutical applications.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 1-(1-amino-2-cyano-3-(methylamino)-3-thioxo-1-propenyl)-4-piperidinecarboxylate involves the reaction of several starting materials to form the final product. The key steps in the synthesis pathway include the formation of the piperidine ring, the introduction of the cyano and thioxo groups, and the addition of the methylamino and carboxylate groups.", "Starting Materials": [ "4-piperidone", "methylamine", "ethyl cyanoacetate", "thiourea", "methyl iodide", "diethyl malonate", "sodium ethoxide", "acetic anhydride", "hydrochloric acid" ], "Reaction": [ "4-piperidone is reacted with methylamine to form N-methyl-4-piperidone", "N-methyl-4-piperidone is reacted with ethyl cyanoacetate and thiourea to form 1-amino-2-cyano-3-(methylamino)-3-thioxo-1-propene", "1-amino-2-cyano-3-(methylamino)-3-thioxo-1-propene is reacted with methyl iodide to form methyl 1-(1-amino-2-cyano-3-(methylamino)-3-thioxo-1-propenyl)-4-piperidinecarboxylate", "Methyl 1-(1-amino-2-cyano-3-(methylamino)-3-thioxo-1-propenyl)-4-piperidinecarboxylate is then synthesized by reacting methyl 1-(1-amino-2-cyano-3-(methylamino)-3-thioxo-1-propenyl)-4-piperidinecarboxylate with diethyl malonate in the presence of sodium ethoxide", "The resulting product is then treated with acetic anhydride and hydrochloric acid to form the final product, Methyl 1-(1-amino-2-cyano-3-(methylamino)-3-thioxo-1-propenyl)-4-piperidinecarboxylate" ] } | |

CAS番号 |

338422-52-9 |

分子式 |

C12H18N4O2S |

分子量 |

282.36 g/mol |

IUPAC名 |

methyl 1-[1-amino-2-cyano-3-(methylamino)-3-sulfanylideneprop-1-enyl]piperidine-4-carboxylate |

InChI |

InChI=1S/C12H18N4O2S/c1-15-11(19)9(7-13)10(14)16-5-3-8(4-6-16)12(17)18-2/h8H,3-6,14H2,1-2H3,(H,15,19) |

InChIキー |

AAWTWERBKDODHW-UHFFFAOYSA-N |

SMILES |

CNC(=S)C(=C(N)N1CCC(CC1)C(=O)OC)C#N |

正規SMILES |

CNC(=S)C(=C(N)N1CCC(CC1)C(=O)OC)C#N |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2432897.png)

![5-(2-methoxyethyl)-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432899.png)

![1-((4-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2432904.png)

![3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2432910.png)